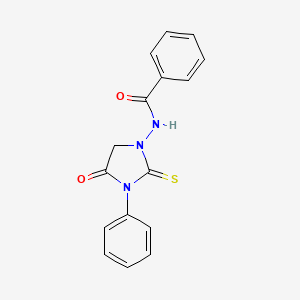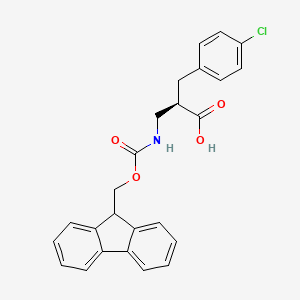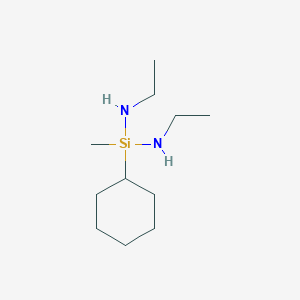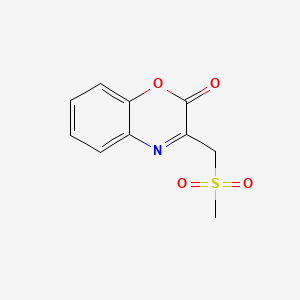
Benzamide, N-(4-oxo-3-phenyl-2-thioxo-1-imidazolidinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- Benzamide, N-(4-oxo-3-phenyl-2-thioxo-1-imidazolidinyl)- is a chemical compound with the molecular formula C₁₆H₁₃N₃O₂S.
- It belongs to the class of benzamides, characterized by the presence of a benzene ring attached to an amide functional group.
- The compound’s structure includes an imidazolidinyl ring and a thioxo group, which contribute to its unique properties.
Méthodes De Préparation
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the reaction between 4-phenyl-2-thioxo-1,3-thiazolidin-3-one and 4-aminobenzoic acid.
Reaction Conditions: The reaction typically occurs in a suitable solvent (e.g., dimethyl sulfoxide or acetonitrile) under reflux conditions.
Industrial Production: While not widely produced industrially, research laboratories synthesize it for further investigations.
Analyse Des Réactions Chimiques
Reactivity: Benzamide, N-(4-oxo-3-phenyl-2-thioxo-1-imidazolidinyl)- can undergo various reactions, including
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.
Major Products: The products formed vary based on the reaction type.
Applications De Recherche Scientifique
Biology: It may serve as a scaffold for designing bioactive molecules.
Medicine: Investigations explore its pharmacological properties, such as antimicrobial or anticancer effects.
Industry: Limited industrial applications, but its derivatives could find use in specialty chemicals.
Mécanisme D'action
- The compound’s mechanism of action depends on its specific interactions with biological targets.
- It may inhibit enzymes, modulate receptors, or affect cellular processes.
- Further studies are needed to elucidate its precise mode of action.
Comparaison Avec Des Composés Similaires
Uniqueness: Benzamide, N-(4-oxo-3-phenyl-2-thioxo-1-imidazolidinyl)- stands out due to its imidazolidinyl-thioxo combination.
Similar Compounds: While not identical, related compounds include other benzamides, thiazolidinones, and imidazolidinyl derivatives.
Remember that this compound’s applications and properties continue to be explored, and further research may reveal additional insights.
Propriétés
Numéro CAS |
142917-00-8 |
|---|---|
Formule moléculaire |
C16H13N3O2S |
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
N-(4-oxo-3-phenyl-2-sulfanylideneimidazolidin-1-yl)benzamide |
InChI |
InChI=1S/C16H13N3O2S/c20-14-11-18(17-15(21)12-7-3-1-4-8-12)16(22)19(14)13-9-5-2-6-10-13/h1-10H,11H2,(H,17,21) |
Clé InChI |
CMBCGTQAMUKMPU-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)N(C(=S)N1NC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{2-[(2-Phenylethyl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B12949835.png)




![7-Isopropyl-4,7-diazaspiro[2.5]octane](/img/structure/B12949865.png)

![2,7-Dichlorobenzo[d]oxazol-6-ol](/img/structure/B12949871.png)



![2,4-Dichloro-5-methoxybenzo[d]thiazole](/img/structure/B12949895.png)
![9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile](/img/structure/B12949909.png)
![6-(4-Bromophenyl)-2-oxa-5,7-diazaspiro[3.4]oct-5-en-8-one](/img/structure/B12949918.png)
